molecular formula C23H29FN4O2 B2960053 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 922011-81-2

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2960053
CAS RN: 922011-81-2
M. Wt: 412.509
InChI Key: COTPOGRUAPTUQR-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, particularly those with α-aminophosphonate derivatives containing a 2-oxoquinoline structure, have been synthesized and evaluated for antitumor activities against various cancer cell lines. They displayed moderate to high levels of antitumor activities and were more potent than 5-fluorouracil in some cases (Fang et al., 2016).

Fluorescent and Colorimetric pH Sensors

Derivatives of similar compounds have been used as fluorescent sensors and colorimetric pH sensors, exhibiting response to pH changes in various solutions. These applications are significant in biochemical and medical research for detecting and measuring pH fluctuations in different environments (Liu et al., 2015).

Organic Light-Emitting Diode (OLED) Applications

Certain derivatives have been explored for their application in OLEDs. Their structure and photophysical characteristics were studied, showing potential as standard-red light-emitting materials. This has implications in the development of more efficient and color-accurate OLED screens (Luo et al., 2015).

Synthesis of Tetrahydroisoquinolines

Research has been conducted on the synthesis of tetrahydroisoquinolines from related compounds. This synthesis is crucial in the production of a variety of pharmaceuticals and bioactive molecules (Clark & Jahangir, 1991).

Topoisomerase I-Targeting Activity

Studies have identified certain derivatives as novel topoisomerase I-targeting agents with potent cytotoxic activity. This is particularly relevant in the development of new anticancer therapies (Ruchelman et al., 2004).

Modulation of P-glycoprotein (P-gp) Activity

Research on 6,7-dimethoxytetrahydroisoquinoline moieties present in mixed σ2/P-gp agents suggests potential in obtaining P-gp selective agents devoid of σ2 receptor affinity, which is significant in the field of neuropharmacology and cancer treatment (Pati et al., 2015).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-27(2)21(18-8-11-20-17(13-18)5-4-12-28(20)3)15-26-23(30)22(29)25-14-16-6-9-19(24)10-7-16/h6-11,13,21H,4-5,12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPOGRUAPTUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

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